REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=O.[Br:9][C:10]1[CH:11]=[CH:12][C:13]([N+:18]([O-])=O)=[C:14]([CH:17]=1)[CH:15]=O.[Sn](Cl)Cl>C(O)C.[Cl-].[Zn+2].[Cl-]>[Br:9][C:10]1[CH:17]=[C:14]2[C:13](=[CH:12][CH:11]=1)[N:18]=[C:2]([C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH:4]=[CH:15]2 |f:4.5.6|
|
Name
|
|
Quantity
|
535.4 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
carefully quenched with saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
subsequently a second silica gel chromatography purification
|
Type
|
WASH
|
Details
|
eluting with 1:4 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173.6 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |